(5-Ethyl-3-methyl-1-benzofuran-2-yl)methanol
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Overview
Description
(5-Ethyl-3-methyl-1-benzofuran-2-yl)methanol is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of an ethyl group at the 5-position, a methyl group at the 3-position, and a methanol group at the 2-position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-3-methyl-1-benzofuran-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis . These methods often require purification steps such as column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-3-methyl-1-benzofuran-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran aldehydes or ketones, while substitution reactions can produce halogenated benzofuran derivatives .
Scientific Research Applications
(5-Ethyl-3-methyl-1-benzofuran-2-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Ethyl-3-methyl-1-benzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-1-benzofuran-2-yl)methanol: Lacks the ethyl group at the 5-position.
(5-Ethyl-1-benzofuran-2-yl)methanol: Lacks the methyl group at the 3-position.
(5-Ethyl-3-methyl-1-benzofuran-2-yl)ethanol: Contains an ethanol group instead of a methanol group.
Uniqueness
(5-Ethyl-3-methyl-1-benzofuran-2-yl)methanol is unique due to the specific combination of ethyl, methyl, and methanol groups on the benzofuran ring. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other benzofuran derivatives .
Properties
IUPAC Name |
(5-ethyl-3-methyl-1-benzofuran-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-9-4-5-11-10(6-9)8(2)12(7-13)14-11/h4-6,13H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYVRGVZBZLZCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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